3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol It is characterized by the presence of an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable hydrazide with an ester to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of oxadiazole-containing compounds with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid can be compared with other oxadiazole-containing compounds, such as:
- 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
- 3-[3-(1-Propoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
- 3-[3-(1-Butoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
These compounds share the oxadiazole ring but differ in the nature of the substituents attached to the ring. The uniqueness of this compound lies in its specific ethoxyethyl group, which can influence its chemical reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-3-14-6(2)9-10-7(15-11-9)4-5-8(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLALZPGRICSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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